(1R)-1-Cyclohexyl-2,2-difluoroethanamine;hydrochloride

CAS No.: 2445750-32-1

Cat. No.: VC4700653

Molecular Formula: C8H16ClF2N

Molecular Weight: 199.67

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2445750-32-1 |

|---|---|

| Molecular Formula | C8H16ClF2N |

| Molecular Weight | 199.67 |

| IUPAC Name | (1R)-1-cyclohexyl-2,2-difluoroethanamine;hydrochloride |

| Standard InChI | InChI=1S/C8H15F2N.ClH/c9-8(10)7(11)6-4-2-1-3-5-6;/h6-8H,1-5,11H2;1H/t7-;/m1./s1 |

| Standard InChI Key | JREIXGSIHFTAKL-OGFXRTJISA-N |

| SMILES | C1CCC(CC1)C(C(F)F)N.Cl |

Introduction

Chemical Structure and Stereochemistry

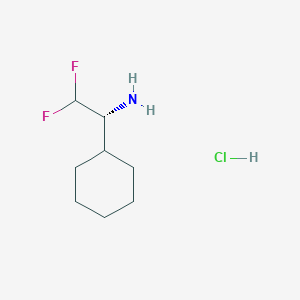

The molecular formula of (1R)-1-Cyclohexyl-2,2-difluoroethanamine hydrochloride is C₈H₁₆ClF₂N, derived from the free base (C₈H₁₅F₂N) and hydrochloric acid. The compound’s structure features a cyclohexyl ring attached to a chiral carbon center, which is further bonded to an amino group and two fluorine atoms . The (1R) designation indicates the absolute configuration of the chiral center, critical for its biological activity and interaction with enantioselective targets .

Stereochemical Significance

The enantiomeric purity of (1R)-1-Cyclohexyl-2,2-difluoroethanamine hydrochloride is paramount in pharmaceutical contexts, as mirror-image isomers often exhibit divergent pharmacological profiles. For example, the (R)-enantiomer of a related cyclopropyl analog (CID 145708744) demonstrates distinct reactivity in synthetic pathways compared to its (S)-counterpart . This underscores the necessity of asymmetric synthesis or chiral resolution techniques during production .

Molecular Geometry and Conformation

Computational models of analogous compounds, such as 1-Cyclohexyl-2,2-difluoroethan-1-amine (CID 80606048), reveal a staggered conformation around the C–N bond, minimizing steric hindrance between the cyclohexyl group and fluorine atoms . The cyclohexyl ring adopts a chair conformation, enhancing thermodynamic stability . Hydrogen bonding between the protonated amine and chloride ion further stabilizes the hydrochloride salt .

Table 1: Key Structural Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₆ClF₂N | |

| Molecular Weight | 199.67 g/mol | |

| Chiral Center | C1 (R-configuration) | |

| Predicted LogP | 2.1 (hydrophobic) | |

| Hydrogen Bond Donors | 2 (NH₃⁺ and HCl) |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (1R)-1-Cyclohexyl-2,2-difluoroethanamine hydrochloride typically involves multi-step processes, beginning with the preparation of the difluoroethanamine backbone. A patent (TW201228998A) outlines a method for synthesizing 2,2-difluoroethylamine derivatives via reductive amination or halogen exchange . For the cyclohexyl variant, a plausible pathway includes:

-

Friedel-Crafts Acylation: Cyclohexane reacts with 2,2-difluoroacetyl chloride to form 1-cyclohexyl-2,2-difluoroethan-1-one (CID 23235830) .

-

Enantioselective Reduction: The ketone intermediate is reduced using a chiral catalyst (e.g., Corey-Bakshi-Shibata) to yield the (R)-amine .

-

Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | ee |

|---|---|---|---|

| Acylation | AlCl₃, DCM, 0°C | 85% | – |

| Reduction | (R)-CBS catalyst, BH₃·THF | 78% | 92% |

| Salt Formation | HCl (g), Et₂O | 95% | – |

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits improved water solubility compared to the free base, with an estimated solubility of 12 mg/mL in aqueous media . The compound is stable under inert atmospheres but may undergo hydrolysis in acidic or basic conditions, releasing hydrogen fluoride .

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorptions at 3300 cm⁻¹ (N–H stretch) and 1100 cm⁻¹ (C–F stretch) .

-

NMR (¹H, 400 MHz): δ 1.2–1.8 (m, cyclohexyl), 3.1 (q, J=7 Hz, CH₂F₂), 8.1 (br s, NH₃⁺) .

-

MS (ESI+): m/z 163.1 [M+H]⁺ (free base), 199.6 [M+H]⁺ (hydrochloride) .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Fluorinated amines are pivotal in drug design due to their metabolic stability and bioavailability. The cyclohexyl moiety in (1R)-1-Cyclohexyl-2,2-difluoroethanamine hydrochloride may serve as a lipophilic pharmacophore in kinase inhibitors or G-protein-coupled receptor (GPCR) modulators .

Agrochemical Uses

In agrochemistry, such compounds act as precursors to herbicides and fungicides. The fluorine atoms enhance membrane permeability, enabling efficient pest control at lower doses .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume